Tricosanoyl chloride, 23-bromo-
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Overview
Description
Tricosanoyl chloride, 23-bromo-: is a specialized organic compound known for its unique chemical properties and applications. It is an ester product derived from tricosanoic acid, a long-chain fatty acid. The compound is primarily used in research and industrial applications due to its reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricosanoyl chloride, 23-bromo- can be synthesized through the bromination of tricosanoic acid chloride. The process typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as carbon tetrachloride or dichloromethane under controlled temperature conditions to ensure selective bromination at the 23rd position .
Industrial Production Methods: Industrial production of tricosanoyl chloride, 23-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Tricosanoyl chloride, 23-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions
Oxidation and Reduction: The compound can be oxidized to form tricosanoic acid derivatives or reduced to form tricosanol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products:
Substitution Products: Various substituted tricosanoic acid derivatives depending on the nucleophile used.
Oxidation Products: Tricosanoic acid and its derivatives.
Reduction Products: Tricosanol and its derivatives.
Scientific Research Applications
Tricosanoyl chloride, 23-bromo- has several applications in scientific research:
Mechanism of Action
The mechanism of action of tricosanoyl chloride, 23-bromo- involves its reactivity as an acylating agent. The compound can react with nucleophiles to form amides, esters, or thioesters, depending on the nucleophile involved. The bromine atom at the 23rd position enhances its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Tricosanoic Acid Chloride: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: Tricosanoyl chloride, 23-bromo- is unique due to the presence of both the acyl chloride and bromine functionalities, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
61658-02-4 |
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Molecular Formula |
C23H44BrClO |
Molecular Weight |
451.9 g/mol |
IUPAC Name |
23-bromotricosanoyl chloride |
InChI |
InChI=1S/C23H44BrClO/c24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23(25)26/h1-22H2 |
InChI Key |
LRUNONQWYUCKIQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCBr)CCCCCCCCCCC(=O)Cl |
Origin of Product |
United States |
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